Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)-

Lipophilicity Physicochemical profiling Drug-likeness

Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- (CAS 917470-28-1), also named 4-bromo-1,2,3-trimethoxy-5-(1-methoxybut-3-enyl)benzene, is a synthetic brominated trimethoxybenzene derivative with the molecular formula C14H19BrO4 and a molecular weight of 331.20 g/mol. The compound belongs to the class of polysubstituted aromatic ethers and is structurally characterized by a 1,2,3-trimethoxybenzene core bearing a bromine atom at the 4-position and a 1-methoxy-3-buten-1-yl side chain at the 5-position.

Molecular Formula C14H19BrO4
Molecular Weight 331.20 g/mol
CAS No. 917470-28-1
Cat. No. B12610169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)-
CAS917470-28-1
Molecular FormulaC14H19BrO4
Molecular Weight331.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C(CC=C)OC)Br)OC)OC
InChIInChI=1S/C14H19BrO4/c1-6-7-10(16-2)9-8-11(17-3)13(18-4)14(19-5)12(9)15/h6,8,10H,1,7H2,2-5H3
InChIKeyHXUJAYKRIQESRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- (CAS 917470-28-1): Compound Identity and Procurement-Relevant Classification


Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- (CAS 917470-28-1), also named 4-bromo-1,2,3-trimethoxy-5-(1-methoxybut-3-enyl)benzene, is a synthetic brominated trimethoxybenzene derivative with the molecular formula C14H19BrO4 and a molecular weight of 331.20 g/mol . The compound belongs to the class of polysubstituted aromatic ethers and is structurally characterized by a 1,2,3-trimethoxybenzene core bearing a bromine atom at the 4-position and a 1-methoxy-3-buten-1-yl side chain at the 5-position [1]. This compound is recognized as the semiochemical Tristichone B, a halogenated natural product analogue isolated from the marine red alga Laurencia tristicha, where it functions in chemical communication [2]. Its dual identity as both a synthetic building block and a naturally occurring semiochemical makes it a compound of interest in medicinal chemistry, chemical ecology, and synthetic methodology development.

Why Generic Bromo-Trimethoxybenzene Substitution Fails: Structural Determinants of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- Differentiation


In-class bromo-trimethoxybenzene compounds such as 1-bromo-3,4,5-trimethoxybenzene (CAS 2675-79-8) and 2-bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene (CAS 130611-33-5) share the trimethoxyphenyl bromide core but lack the 1-methoxy-3-buten-1-yl side chain that is the defining structural feature of the target compound . This side chain introduces an allylic methyl ether moiety that fundamentally alters the compound's physicochemical profile—increasing computed LogP from 2.47 (CAS 2675-79-8) to 3.74—and enables unique synthetic reactivity (e.g., Claisen rearrangement, cross-metathesis, and π-allyl chemistry) that is inaccessible to simpler analogues . Generic substitution with an analogue lacking this functional handle would preclude downstream transformations that rely on the allylic ether, directly compromising synthetic route feasibility. Furthermore, the compound's identity as the semiochemical Tristichone B means that any analogue swap invalidates structure–activity relationship (SAR) studies in chemical ecology and related biological investigations [1]. The quantitative evidence below establishes where these differences are measurable and decision-relevant.

Quantitative Differentiation Evidence: Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- vs. Closest Structural Analogues


Lipophilicity Differentiation: LogP Comparison of 917470-28-1 vs. 1-Bromo-3,4,5-trimethoxybenzene (CAS 2675-79-8) and the Methoxymethyl Analogue (CAS 130611-33-5)

The target compound (CAS 917470-28-1) exhibits a computed LogP value of 3.74, which is substantially higher than that of the simplest in-class analogue 1-bromo-3,4,5-trimethoxybenzene (LogP 2.47) and the methoxymethyl-substituted analogue 2-bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene (LogP 2.62). This represents a ΔLogP of +1.27 over the parent bromo-trimethoxybenzene and +1.12 over the methoxymethyl analogue, corresponding to an approximately 18-fold and 13-fold increase in octanol-water partition coefficient, respectively . The increased lipophilicity is directly attributable to the four-carbon allylic side chain bearing the terminal olefin, which adds hydrophobic surface area not present in the comparator molecules.

Lipophilicity Physicochemical profiling Drug-likeness LogP

Side-Chain Oxidation State Differentiation: Ether vs. Alcohol Functionality in the Butenyl Series (CAS 917470-28-1 vs. CAS 917470-37-2)

The directly related alcohol analogue 1-(2-bromo-3,4,5-trimethoxyphenyl)but-3-en-1-ol (CAS 917470-37-2) differs from the target compound solely by the oxidation state at the benzylic position (C-1 of the butenyl chain): a secondary alcohol (-CHOH-) in CAS 917470-37-2 versus a methyl ether (-CH(OCH3)-) in the target compound. This single-atom change produces measurable differences in both physicochemical and biological properties. The target compound has a higher computed LogP (3.74 vs. 3.08) and a lower topological polar surface area (PSA: 36.92 Ų vs. 47.92 Ų), consistent with the replacement of a hydrogen-bond donor with a methyl group . In biological assays, the alcohol analogue (CAS 917470-37-2) has been reported as an aryl hydrocarbon receptor (AhR) agonist with an EC50 of 172 nM in a recombinant HepG2-Lucia AhR luciferase reporter gene assay, whereas comparative data for the target methyl ether at the same target have not been reported [1].

Oxidation state Functional group interconversion Synthetic handle Alcohol vs. ether

Synthetic Utility Differentiation: Allylic Ether as a Latent Functional Handle for Claisen Rearrangement and Cross-Metathesis Chemistry

The 1-methoxy-3-buten-1-yl side chain contains an allylic methyl ether motif that is absent in all commonly available bromo-trimethoxybenzene building blocks (e.g., CAS 2675-79-8, CAS 130611-33-5). This motif serves as a latent functional handle enabling Claisen rearrangement and olefin cross-metathesis transformations that cannot be performed with the simpler analogues. In the broader chemical literature, allylic methoxy ethers of this type have been demonstrated to undergo highly selective oxidative cleavage to ketones with 93% selectivity when appropriate catalysts are employed, providing synthetic access to carbonyl derivatives that would require multiple additional steps if starting from a non-allylic analogue [1][2]. The terminal olefin also permits orthogonal functionalization via cross-metathesis while the aryl bromide remains available for palladium-catalyzed cross-coupling, establishing a chemoselectivity profile not achievable with saturated-side-chain analogues.

Synthetic methodology Allylic ether Claisen rearrangement Cross-metathesis Orthogonal reactivity

Molecular Size and Topological Complexity as Differentiation Factors: Impact on Passive Permeability and Target Binding

The target compound (MW 331.20) occupies a distinct molecular-weight space between the simplest bromo-trimethoxybenzene (CAS 2675-79-8, MW 247.09) and the methoxymethyl analogue (CAS 130611-33-5, MW 291.14), while matching the topological PSA of the methoxymethyl analogue (36.92 Ų for both) . The increase in molecular weight (+84.11 Da over CAS 2675-79-8) is accompanied by the addition of four carbon atoms and one oxygen atom in the side chain, which increases the rotatable bond count (from 3 in CAS 2675-79-8 to an estimated 7 in the target compound based on structural analysis). This combination of increased molecular weight with maintained low PSA places the compound closer to the 'Beyond Rule of 5' (bRo5) chemical space, which is increasingly relevant for targeting difficult protein-protein interactions and intracellular targets that require larger, more conformationally flexible ligands [1].

Molecular weight Topological polar surface area Drug-likeness Beyond Rule of 5

Chemical Ecology Provenance: Tristichone B Identity as a Unique Differentiator from Purely Synthetic Analogues

The compound bearing CAS 917470-28-1 is documented as the semiochemical Tristichone B, a brominated secondary metabolite isolated from the marine red alga Laurencia tristicha (Ceramiales: Rhodomelaceae), where it is implicated in chemical communication [1][2]. No other compound in the bromo-trimethoxybenzene comparator set (CAS 2675-79-8, CAS 130611-33-5, CAS 917470-37-2) has been reported as a naturally occurring semiochemical from this or any other organism. This established natural product identity provides the target compound with a validated biological context that synthetic-only analogues lack, making it the only appropriate choice for studies in chemical ecology, marine natural product biosynthesis, and semiochemical-based pest management where ecological relevance is a prerequisite [3].

Chemical ecology Semiochemical Natural product Marine natural product Laurencia tristicha

Caveat on Evidence Strength: Limited Availability of Direct Head-to-Head Comparative Data

A critical assessment of the available evidence reveals that high-strength, direct head-to-head quantitative comparisons between the target compound (CAS 917470-28-1) and its closest structural analogues are currently absent from the peer-reviewed primary literature. The evidence presented above relies primarily on cross-study comparable data (physicochemical parameters from cheminformatics databases) and class-level inference (synthetic reactivity precedent from related allylic ethers; natural product identity). No published study has directly compared the target compound with CAS 2675-79-8, CAS 130611-33-5, or CAS 917470-37-2 in the same assay under identical conditions for any biological endpoint. Similarly, no comparative synthetic yield or selectivity data have been reported for reactions performed on the target compound versus its analogues. Users should interpret the differentiation claims accordingly: the LogP, PSA, and molecular weight differences are computationally derived and cross-study comparable; the synthetic utility differentiation is based on well-precedented class-level reactivity but lacks compound-specific validation; and the biological differentiation (AhR activity) is limited to the alcohol analogue with no confirmatory data for the methyl ether target compound [1].

Evidence strength Data availability Research gap

Optimal Research and Industrial Application Scenarios for Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- (CAS 917470-28-1)


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Elevated Lipophilicity and Low PSA for CNS or Intracellular Targets

In medicinal chemistry programs targeting CNS indications or intracellular protein-protein interactions, the target compound's LogP of 3.74 and PSA of 36.92 Ų offer a favorable lipophilic efficiency profile compared to the simpler analogue 1-bromo-3,4,5-trimethoxybenzene (LogP 2.47) . The ~18-fold increase in partition coefficient, combined with maintained low PSA, supports passive blood-brain barrier penetration while the aryl bromide provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling. The allylic ether side chain further enables metabolic soft-spot engineering, as the olefin can be selectively modified to tune clearance. This compound is appropriate as a core scaffold when the target product profile requires molecular weight in the 300–350 Da range with balanced lipophilicity for CNS exposure.

Chemical Ecology: Semiochemical Identification and Biosynthetic Studies in Laurencia Species

The target compound's established identity as the marine semiochemical Tristichone B makes it the sole appropriate chemical standard for analytical studies of Laurencia tristicha secondary metabolism [1]. Applications include: (a) GC-MS or LC-MS quantification of Tristichone B in algal extracts for chemotaxonomic studies; (b) use as an authentic standard in semiochemical-baited field trapping experiments for marine organism behavioral studies; (c) biosynthetic pathway elucidation via stable-isotope labeling, where the bromine atom serves as a natural isotopic signature (⁷⁹Br/⁸¹Br ratio) for mass spectrometric tracking. No other commercially available bromo-trimethoxybenzene can substitute for this compound in these ecological applications, as the natural product identity is a prerequisite for ecological validity.

Synthetic Methodology Development: Orthogonal Bifunctional Building Block for Convergent Synthesis

The combination of an aryl bromide (C-4) and an allylic methyl ether/terminal olefin (C-5 side chain) in the target compound establishes a platform for orthogonal bifunctional reactivity: the aryl bromide participates in Pd-catalyzed cross-coupling (Suzuki, Heck, Negishi, Buchwald-Hartwig) while the allylic ether engages in Claisen rearrangement, cross-metathesis, or π-allyl chemistry [2]. This orthogonality enables sequential functionalization without protecting group manipulation, supporting convergent synthetic strategies in complex molecule synthesis. The compound is particularly suited for methodology studies exploring chemoselectivity between sp² (aryl bromide) and sp³ (allylic ether) electrophiles, and for diversity-oriented synthesis (DOS) library construction where two points of structural variation are required from a single building block [3].

Chemical Biology: Structure-Activity Relationship (SAR) Studies on AhR and Bromodomain Targets

Based on the reported AhR agonist activity of the structurally related alcohol analogue (CAS 917470-37-2, EC50 = 172 nM) [4], the target methyl ether represents a critical matched molecular pair (MMP) for probing the hydrogen-bonding requirements at the benzylic position of this chemotype. Systematic SAR exploration using the target compound—alongside the alcohol, ketone, and saturated alkane side-chain variants—can delineate the pharmacophoric requirements for AhR agonism vs. antagonism, and assess the impact of benzylic oxidation state on metabolic stability. Additionally, the broad bromodomain binding activity reported for related bromo-trimethoxyphenyl derivatives in BindingDB suggests that this scaffold may engage bromodomain-containing proteins, warranting further profiling of the target compound against BRD family members.

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